Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Description
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H9ClN2O2
- Molecular Weight : 224.64 g/mol
- CAS Number : 885500-55-0
- Structural Characteristics : The presence of the pyrrole and pyridine rings contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.
Research indicates that this compound exhibits several mechanisms of action, primarily through the following pathways:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Its selectivity for COX-2 over COX-1 suggests potential use as an anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, effective against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
- Anticancer Properties : this compound has been evaluated for its cytotoxic effects on several cancer cell lines. It induces apoptosis through the activation of caspase pathways .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory properties of various pyrrole derivatives, this compound was found to significantly reduce inflammation in a carrageenan-induced rat model. The compound exhibited a notable reduction in paw edema compared to controls, indicating its potential as a therapeutic agent for inflammatory conditions .
Case Study 2: Anticancer Potential
A separate investigation into the anticancer effects of this compound revealed that it effectively induced apoptosis in HeLa cells at concentrations as low as 15 µM. The study highlighted the compound's ability to activate intrinsic apoptotic pathways, making it a candidate for further development in cancer therapeutics .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-13-9-7(8)3-6(11)4-12-9/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
WADDPXVDOIIATP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=N2)Cl |
Origin of Product |
United States |
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